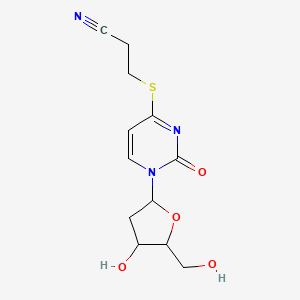

S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine

Description

Overview of Modified Nucleosides and Their Role in Nucleic Acid Research

Nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), are fundamental molecules of life, carrying and transmitting genetic information. While composed of four canonical nucleosides—adenosine, guanosine, cytidine, and thymidine (B127349) (in DNA) or uridine (B1682114) (in RNA)—a vast array of naturally occurring and synthetic modified nucleosides also exists. These modifications play critical roles in regulating gene expression, maintaining structural integrity of nucleic acids, and protecting against cellular degradation.

In the laboratory, chemically synthesized modified nucleosides are invaluable tools. They can be incorporated into DNA and RNA strands to study a variety of biological phenomena, including DNA-protein interactions, enzymatic mechanisms, and the therapeutic potential of nucleic acid-based drugs. By introducing specific chemical groups, researchers can create nucleic acids with altered properties, such as enhanced stability, fluorescent labeling for imaging, or the ability to cross-link with other molecules.

Significance of Thio-Deoxyuridine Derivatives in Investigating Biological Processes

Among the various classes of modified nucleosides, thio-deoxyuridine derivatives, where an oxygen atom in the deoxyuridine base is replaced by a sulfur atom, have proven particularly useful. The introduction of a sulfur atom, a process known as thionation, alters the electronic and steric properties of the nucleobase.

4-thio-2'-deoxyuridine (B1622106), for instance, exhibits unique photochemical properties. It can be cross-linked to interacting proteins or other nucleic acid strands upon exposure to near-UV light, allowing for the identification and characterization of these interactions. Furthermore, the substitution of oxygen with the larger sulfur atom can subtly change the conformation of the nucleic acid duplex, providing a means to study the impact of structural variations on biological function. Thio-modified nucleosides, including 4-thio-2'-deoxyuridine, have also been explored as potential therapeutic agents due to their ability to be incorporated into the DNA of cancer cells, sensitizing them to radiation therapy. mdpi.comnih.gov

Rationale for Academic Research on S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine

The primary rationale for academic research on this compound stems from its essential role as a protected building block in the chemical synthesis of DNA oligonucleotides containing 4-thio-2'-deoxyuridine. During automated solid-phase DNA synthesis, the reactive thiol group of 4-thio-2'-deoxyuridine must be "protected" to prevent unwanted side reactions.

The 2-cyanoethyl group serves as an ideal protecting group for the sulfur atom at the 4-position. It is stable under the various chemical conditions required for the sequential addition of nucleosides to the growing DNA chain. Once the synthesis is complete, the 2-cyanoethyl group can be efficiently and cleanly removed under basic conditions to yield the desired 4-thiouridine-containing oligonucleotide. This strategy allows for the precise, site-specific incorporation of 4-thio-2'-deoxyuridine into a DNA sequence.

The reaction of 4-thiouridine (B1664626) with acrylonitrile (B1666552) to form the S-cyanoethyl derivative is a well-established method for modifying this nucleoside within RNA for analytical purposes, such as mass spectrometry. nih.gov This highlights the specific and stable nature of the S-cyanoethyl linkage under certain conditions, further validating its suitability as a protecting group in synthesis.

The ability to synthesize custom DNA sequences with strategically placed 4-thio-2'-deoxyuridine residues has opened up numerous avenues of research in chemical biology, from mapping protein-DNA binding sites to developing novel therapeutic and diagnostic tools. Therefore, the academic interest in this compound is intrinsically linked to its enabling role in advancing our understanding of nucleic acid biology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O4S |

|---|---|

Molecular Weight |

297.33 g/mol |

IUPAC Name |

3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |

InChI |

InChI=1S/C12H15N3O4S/c13-3-1-5-20-10-2-4-15(12(18)14-10)11-6-8(17)9(7-16)19-11/h2,4,8-9,11,16-17H,1,5-7H2 |

InChI Key |

CZQBHPVPERJLGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)SCCC#N)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for S4 2 Cyanoethyl 4 Thio 2 Deoxyuridine

Historical Context of 4-Thiouridine (B1664626) and 4-Thio-2'-deoxyuridine (B1622106) Synthesis

4-Thiouridine (s⁴U), a naturally occurring modified nucleoside, was first identified in the transfer RNA (tRNA) of Escherichia coli. nih.govwikipedia.org Its presence at position 8 of many bacterial and archaeal tRNAs is conserved, where it is understood to play a role in protecting cells from near-UV light. nih.gov The unique photochemical properties of the 4-thiocarbonyl group, specifically its strong UV absorption around 340 nm, have made 4-thiouridine and its derivatives valuable tools in biomedical research. mdpi.com This absorption in the UVA region, where native DNA and RNA absorb very little, allows for selective photo-activation. mdpi.comresearchgate.net Consequently, 4-thiouridine-containing oligonucleotides are widely used as photo-crosslinking agents to study nucleic acid-protein interactions and as photosensitizers. researchgate.netbiosyn.com

The synthesis of the 2'-deoxy analogue, 4-thio-2'-deoxyuridine, followed from the interest in its parent ribonucleoside. The goal was to create analogues that could be incorporated into DNA for similar photochemical studies or as potential therapeutic agents. biosyn.comnih.gov The development of synthetic routes to 4-thio-2'-deoxyuridine was a necessary precursor to creating more complex derivatives like S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine, which are often designed as stable intermediates for automated oligonucleotide synthesis. acs.orgnih.gov

Precursor Design and Selection for this compound

The synthesis of this compound logically begins with the preparation of its core structure, 4-thio-2'-deoxyuridine. The most common and economically viable starting material for this precursor is 2'-deoxyuridine (B118206). The synthetic strategy involves a multi-step process that first protects the reactive hydroxyl groups on the deoxyribose sugar, then converts the C4-carbonyl of the uracil (B121893) base to a thiocarbonyl, and finally removes the protecting groups.

A typical synthetic pathway is outlined below:

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of 2'-deoxyuridine are protected to prevent side reactions during the subsequent thionation step. Acetyl groups are commonly used for this purpose, with acetic anhydride (B1165640) in pyridine (B92270) being a standard reagent combination. mdpi.com

Thionation: The key step is the conversion of the 4-oxo group of the protected 2'-deoxyuridine to a 4-thio group. This is achieved using a thionating agent.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final precursor, 4-thio-2'-deoxyuridine.

The resulting 4-thio-2'-deoxyuridine serves as the direct precursor for the final S-alkylation step to introduce the 2-cyanoethyl group.

Detailed Reaction Pathways and Mechanisms for the Introduction of the 4-Thio Moiety

The introduction of the 4-thio moiety is the most critical transformation. The mechanism depends on the thionating agent employed.

Thionation using Phosphorus Pentasulfide (P₂S₅): A common method involves refluxing the protected 2'-deoxyuridine derivative with phosphorus pentasulfide (P₂S₅) in a suitable solvent like 1,4-dioxane. mdpi.com P₂S₅ exists in equilibrium with its monomer, S=P(=S)S, which is the reactive species. The mechanism involves the nucleophilic attack of the C4-carbonyl oxygen onto the phosphorus atom, followed by a series of rearrangements that ultimately replace the oxygen with sulfur.

Thionation using Lawesson's Reagent: An alternative and often milder thionating agent is Lawesson's reagent. The reaction proceeds via a similar mechanism involving a four-membered thioxophosphine ylide intermediate, leading to the efficient conversion of the carbonyl to a thiocarbonyl. nih.gov

Synthesis of this compound via Michael Addition: Once 4-thio-2'-deoxyuridine is synthesized, the 2-cyanoethyl group is introduced onto the sulfur atom. This is typically achieved through a base-catalyzed Thiol-Michael addition (also known as a thia-Michael reaction) using acrylonitrile (B1666552) as the Michael acceptor. nih.govmdpi.com

The mechanism proceeds in two main steps:

Thiolate Formation: A base (e.g., a tertiary amine like triethylamine) deprotonates the acidic N3-proton of the 4-thiouracil (B160184) ring, leading to the formation of a tautomeric thiolate anion. This thiolate is a potent nucleophile. mdpi.comresearchgate.net

Nucleophilic Attack: The thiolate anion attacks the β-carbon of acrylonitrile in a 1,4-conjugate addition. The resulting carbanion is then protonated by the conjugate acid of the base or another proton source in the medium, yielding the final this compound product. researchgate.netrsc.org

This reaction is generally high-yielding and chemoselective for the soft sulfur nucleophile. rsc.org

Chemical Procedures for 2-Cyanoethyl Protection and Deprotection in Nucleoside Synthesis

In the context of this compound, the 2-cyanoethyl group serves as a stable protecting group for the thiol functionality. nih.gov This protection is crucial if the nucleoside is to be converted into a phosphoramidite (B1245037) building block for use in automated solid-phase oligonucleotide synthesis. The unprotected thiol is highly nucleophilic and can lead to undesirable side reactions during the coupling cycles.

Protection (S-Cyanoethylation): As described in the previous section, the protection is achieved via a Michael addition with acrylonitrile. This reaction is efficient under mild, basic conditions. nih.gov

Deprotection (Removal of S-Cyanoethyl group): The S-cyanoethyl group is known to be labile under strongly basic conditions. Deprotection occurs via a retro-Michael (elimination) reaction, which regenerates the thiol (in its thiolate form) and releases acrylonitrile. This process is often initiated by treatment with strong, non-nucleophilic bases. During standard oligonucleotide deprotection using concentrated ammonium (B1175870) hydroxide, this group can be cleaved. researchgate.net The released acrylonitrile can potentially cause unwanted alkylation of other nucleobases, a known side reaction in oligonucleotide synthesis. nih.govacs.org Therefore, careful selection of deprotection conditions is necessary if the final product is intended to retain the 4-thio functionality.

Purification and Isolation Techniques for this compound

The purification of the final product and its intermediates is essential to ensure high purity for subsequent applications. A multi-step purification protocol is typically employed.

Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove water-soluble reagents and by-products. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and water or a mild aqueous acid/base solution.

Silica Gel Column Chromatography: This is the primary method for purifying the crude product. mdpi.com The choice of eluent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate in hexanes) depends on the polarity of the compound and its impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, such as the preparation of phosphoramidites for oligonucleotide synthesis, a final purification step using reversed-phase HPLC (RP-HPLC) may be necessary. This technique separates molecules based on their hydrophobicity and can resolve the target compound from very similar impurities. nih.gov

The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthetic protocol is crucial for maximizing the yield and purity of the final product, which is particularly important for large-scale production. Key parameters for optimization can be identified for the two main transformations.

Table 1: Optimization Parameters for Thionation of Protected 2'-deoxyuridine

| Parameter | Variable | Rationale for Optimization |

|---|---|---|

| Thionating Agent | P₂S₅ vs. Lawesson's reagent | Lawesson's reagent is often more soluble and can lead to cleaner reactions with fewer by-products. |

| Stoichiometry | Molar equivalents of thionating agent | Using an excess (e.g., 3-4 equivalents) ensures complete conversion of the starting material. mdpi.com |

| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but can also lead to degradation and side reactions. |

| Reaction Time | 1 to 24 hours | The reaction should be monitored by TLC to determine the point of maximum product formation and minimize degradation. |

| Solvent | Pyridine, Dioxane, Toluene | The choice of solvent affects the solubility of reagents and the reaction temperature. |

Table 2: Optimization Parameters for Thiol-Michael Addition

| Parameter | Variable | Rationale for Optimization |

|---|---|---|

| Catalyst | Tertiary amines (e.g., triethylamine, DBU) vs. phosphines | Tertiary amines act as base catalysts, while phosphines can act as nucleophilic catalysts. The choice affects the reaction mechanism and rate. rsc.org |

| Solvent | Polar aprotic (e.g., THF, DMF) vs. protic (e.g., Ethanol) | Polar aprotic solvents generally favor the formation of the thiolate and accelerate the reaction. researchgate.net |

| Stoichiometry | Molar equivalents of acrylonitrile and base | A slight excess of acrylonitrile can drive the reaction to completion, but a large excess can lead to polymerization or other side reactions. |

| Temperature | 0°C to room temperature | The reaction is typically fast at room temperature, but lower temperatures may be used to improve selectivity and minimize by-products. mdpi.com |

By systematically adjusting these parameters, it is possible to develop a robust and efficient synthesis for this compound with high yield and purity.

Structural Elucidation and Advanced Characterization of S4 2 Cyanoethyl 4 Thio 2 Deoxyuridine

Spectroscopic Analysis for Confirmation of Molecular Structure

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of S⁴-(2-Cyanoethyl)-4-thio-2'-deoxyuridine, providing detailed information about its atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton spectrum is expected to show distinct signals for the deoxyribose sugar protons, the pyrimidine (B1678525) base protons, and the protons of the 2-cyanoethyl group attached to the sulfur atom. The anomeric proton (H-1') of the deoxyribose typically appears as a triplet in the range of δ 6.0-6.3 ppm. The H-6 proton of the pyrimidine ring is also characteristic, resonating further downfield. The protons of the cyanoethyl group (-S-CH₂-CH₂-CN) would present as two distinct triplets, providing clear evidence of the S-alkylation.

¹³C NMR: The carbon spectrum complements the proton data. A key indicator in related 4-thionucleosides is the C4 carbon signal, which appears significantly downfield (around 190 ppm) when it is a thiocarbonyl (C=S) group. mdpi.com However, upon S-alkylation to form a thioether linkage, this signal would shift significantly upfield into the aromatic region, characteristic of an sp² carbon in a C=N-C=C system. Other notable signals include the anomeric carbon (C-1'), the carbons of the deoxyribose moiety (typically between δ 60-90 ppm), and the carbons of the cyanoethyl group, including the unique nitrile carbon (-C≡N). mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-6 | ~7.8-8.0 | - |

| H-1' | ~6.1-6.3 | - |

| H-2'a, H-2'b | ~2.2-2.5 | ~41.0 |

| H-3' | ~4.4-4.6 | ~70.0 |

| H-4' | ~3.9-4.1 | ~88.0 |

| H-5'a, H-5'b | ~3.7-3.8 | ~61.0 |

| S-CH₂ | ~3.3-3.5 | ~30.0 |

| CH₂-CN | ~2.8-3.0 | ~18.0 |

| C2 | - | ~150.0 |

| C4 | - | ~165.0 |

| C5 | - | ~110.0 |

| C6 | - | ~140.0 |

| C1' | - | ~85.0 |

| CN | - | ~117.0 |

Note: ³¹P NMR is not applicable as the compound is a nucleoside and lacks a phosphate (B84403) group.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of S⁴-(2-Cyanoethyl)-4-thio-2'-deoxyuridine. By providing a highly accurate mass measurement, it allows for the determination of the molecular formula with a high degree of confidence. For the target molecule with the formula C₁₁H₁₃N₃O₄S, the expected exact mass can be calculated and compared against the experimental value. Techniques like Electrospray Ionization (ESI) are commonly used for such analyses of modified nucleosides. mdpi.com

Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃N₃O₄S |

| Calculated Exact Mass [M+H]⁺ | 299.0627 |

| Expected Observation | A measured m/z value within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass. |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR spectrum of S⁴-(2-Cyanoethyl)-4-thio-2'-deoxyuridine would display characteristic absorption bands. A sharp, medium-intensity band around 2250 cm⁻¹ would be indicative of the nitrile group (C≡N). Other important vibrations include the C=O stretching of the C2 carbonyl group, C=N and C=C stretching frequencies from the pyrimidine ring, and broad O-H stretching from the hydroxyl groups of the deoxyribose sugar.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is particularly informative for thionucleosides. 4-thio-2'-deoxyuridine (B1622106) and its derivatives exhibit a strong and characteristic absorption maximum in the UVA region, typically around 340-350 nm, which is attributed to the n→π* transition of the thiocarbonyl group. nih.gov However, alkylation of the sulfur atom disrupts this chromophore. The resulting S-alkylated compound, S⁴-(2-Cyanoethyl)-4-thio-2'-deoxyuridine, is expected to have its primary absorption maximum shifted to a shorter wavelength, likely around 295-300 nm. nih.gov This significant spectral shift serves as a clear indicator of successful S-alkylation. nih.gov

X-ray Crystallography Studies of S⁴-(2-Cyanoethyl)-4-thio-2'-deoxyuridine Single Crystals

Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles, as well as details on intermolecular interactions in the solid state.

As of this writing, no public domain crystal structure for S⁴-(2-Cyanoethyl)-4-thio-2'-deoxyuridine has been reported. Should such a study be performed, it would reveal the precise geometry of the S-cyanoethyl group, the planarity of the modified base, the pucker of the deoxyribose ring, and the orientation of the base relative to the sugar. This information is invaluable for computational modeling and for understanding how this modification might affect the structure of DNA if incorporated.

Conformational Analysis of the Deoxyribose Sugar and Base Orientation

The biological activity and structural role of nucleosides are heavily influenced by their conformational preferences. Key parameters include the puckering of the deoxyribose ring and the rotation around the N-glycosidic bond.

Deoxyribose Sugar Pucker: The five-membered deoxyribose ring is not planar and typically adopts one of two major puckered conformations: C2'-endo (South) or C3'-endo (North). In standard B-form DNA, the deoxyribose sugars are predominantly in the C2'-endo conformation. For isolated 2'-deoxyuridine (B118206), theoretical calculations show a preference for the South (C2'-endo) conformation. nih.govacs.org The introduction of the bulky S-(2-cyanoethyl) group at the C4 position is not expected to dramatically alter this preference, as modifications at this position are relatively distant from the sugar. However, subtle shifts in the conformational equilibrium could occur.

Base Orientation (Glycosidic Torsion Angle): The base can rotate around the N1-C1' glycosidic bond, leading to two primary orientations: syn and anti. The anti conformation, where the bulk of the base is pointed away from the sugar, is sterically favored and is the exclusive conformation found in B-DNA. For isolated 2'-deoxyuridine, while the anti conformer is prevalent in solution and DNA, the syn orientation can also be populated. nih.govacs.org The large S-(2-cyanoethyl) substituent at the 4-position would likely create a steric clash with the deoxyribose sugar in the syn conformation, thus strongly favoring the anti orientation.

Data Table: Conformational Parameters

| Parameter | Dominant Conformation | Rationale |

| Sugar Pucker | C2'-endo (South) | Consistent with the preference of deoxyribonucleosides in B-form DNA. nih.gov |

| Glycosidic Bond | Anti | The bulky S-(2-cyanoethyl) group sterically hinders the syn conformation. |

Investigating Tautomeric Forms and Stereoisomers of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine

The structural complexity of this compound is not limited to its primary covalent structure but also extends to the potential for existing in different tautomeric forms and as distinct stereoisomers. A thorough understanding of these aspects is critical for elucidating its chemical behavior and its interactions in biological systems.

Tautomeric Forms

Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is particularly relevant for heterocyclic molecules like the pyrimidine core of this compound. The presence of protons that can migrate between heteroatoms, accompanied by a shift in double bonds, gives rise to different tautomeric forms. nih.gov For pyrimidine nucleosides, keto-enol and amino-imino types of tautomerism are common. nih.gov

In the case of 4-thiouridine (B1664626) derivatives, the thione-thiol tautomerism is of primary importance. The 4-thio group can exist in either the thione (C=S) form or the thiol (C-SH) form. Spectroscopic studies on related 4-thio-2'-deoxyuridine compounds have been instrumental in determining the predominant tautomeric state. NMR and UV spectroscopy are powerful tools for this purpose. nih.gov For instance, the chemical shift of the imino proton and the carbon signal of the thiocarbonyl group in 5-substituted-4-thio-2'-deoxyuridines are indicative of the thione form being dominant in solution. nih.gov

For this compound, the attachment of the 2-cyanoethyl group to the sulfur atom stabilizes the molecule in a form that is analogous to the thiol tautomer, specifically an S-alkylated form. This prevents the dynamic equilibrium between the thione and thiol forms that would be observed in the parent 4-thio-2'-deoxyuridine. The resulting structure is locked in a thioether linkage. However, tautomerism involving the lactam-lactim system of the uracil (B121893) ring is still possible, although the keto form is generally predominant under physiological conditions. nih.gov

Table 1: Potential Tautomeric Considerations for the Pyrimidine Ring of this compound

| Tautomeric Equilibrium | Predominant Form | Structural Feature | Spectroscopic Indication |

| Thione-Thiol at C4 | S-alkylated (Thioether) | C4-S-CH2CH2CN | Fixed structure, no dynamic equilibrium |

| Lactam-Lactim (Keto-Enol) | Lactam (Keto) | C2=O | Consistent with typical pyrimidine nucleosides |

The investigation into tautomeric forms often involves quantum chemical calculations to determine the relative energies and stability of the different isomers. nih.gov These computational approaches, in conjunction with experimental data from techniques like NMR, provide a comprehensive picture of the tautomeric landscape of the molecule.

Stereoisomers

Stereoisomerism arises from the different spatial arrangements of atoms in molecules. For this compound, the primary source of stereoisomerism is the chiral nature of the 2'-deoxyribose sugar moiety. The deoxyribose ring contains multiple chiral centers, leading to the possibility of different enantiomers and diastereomers.

Another important aspect of stereoisomerism in nucleosides is the conformation around the N-glycosidic bond, which connects the pyrimidine base to the deoxyribose sugar. The rotation around this bond is typically restricted, leading to two preferred conformations: syn and anti. In the syn conformation, the C6 of the pyrimidine ring is positioned over the sugar ring, while in the anti conformation, it is pointed away from the sugar. For most pyrimidine nucleosides, the anti conformation is sterically favored and thus more populated in solution.

Advanced analytical techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy are employed to determine the preferred conformation around the N-glycosidic bond. By measuring the spatial proximity between protons on the base and the sugar, the predominant conformation can be elucidated.

Table 2: Key Stereochemical Features of this compound

| Stereochemical Feature | Description | Common Form | Method of Determination |

| Sugar Configuration | Chirality of the 2'-deoxyribose | D-configuration | Synthesis from D-2'-deoxyribose, X-ray crystallography |

| N-Glycosidic Bond Conformation | Rotation around the bond linking the base and sugar | anti | NMR (NOE) spectroscopy |

| Sugar Pucker | Conformation of the furanose ring | C2'-endo or C3'-endo | NMR spectroscopy (coupling constants) |

Biochemical Interactions and Enzymatic Recognition of S4 2 Cyanoethyl 4 Thio 2 Deoxyuridine

Substrate Specificity and Recognition by Nucleic Acid Polymerases

The ability of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine to be incorporated into DNA or to affect RNA synthesis is contingent on its recognition by DNA and RNA polymerases, respectively. This recognition is primarily assessed in its triphosphate form, this compound triphosphate.

DNA Polymerase Interaction Kinetics

The incorporation of a modified nucleotide into a growing DNA chain by a DNA polymerase is a multi-step process that is sensitive to the structure of the incoming nucleotide. youtube.com While direct kinetic data for the incorporation of this compound triphosphate by DNA polymerases are not extensively documented in publicly available literature, inferences can be drawn from studies of similar modified nucleotides.

The bulky 2-cyanoethyl group attached to the 4-thio position is expected to present a significant steric challenge to the active site of most DNA polymerases. Research on other modified deoxynucleotidines has shown that the size and position of the modification can drastically affect the efficiency of incorporation. Family B DNA polymerases have been found to efficiently incorporate 2'-deoxy-4'-thionucleoside 5'-triphosphates, suggesting that the 4'-thio modification itself is permissible. nih.gov However, the addition of the larger cyanoethyl group at this position likely alters the substrate's fit within the active site.

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for the incorporation of this compound triphosphate would be expected to be less favorable compared to the natural substrate, deoxythymidine triphosphate (dTTP). A higher Km would indicate a lower binding affinity of the polymerase for the modified nucleotide, while a lower Vmax would suggest a slower rate of catalysis.

Table 1: Postulated Kinetic Parameters for DNA Polymerase Incorporation

| Substrate | Expected Km | Expected Vmax | Rationale |

|---|---|---|---|

| dTTP | Low | High | Natural substrate, optimal binding and catalysis. |

| 4-thio-2'-deoxyuridine (B1622106) triphosphate | Moderately Increased | Moderately Decreased | 4'-thio modification is generally tolerated by some polymerases. |

RNA Polymerase Elongation and Fidelity Studies

The interaction of this compound with RNA polymerases is relevant when this modification is present on the DNA template strand during transcription. Modified bases on the DNA template can act as obstacles to elongating RNA polymerase, potentially leading to transcriptional stalling or bypass.

Studies on the metabolic labeling of RNA using the related compound 4-thiouracil (B160184) have shown that its triphosphate form is a substrate for RNA polymerase II. nih.gov This suggests that RNA polymerases can recognize and incorporate nucleotides with a 4-thio modification. However, the presence of the 2-cyanoethyl group on the template strand would likely impact the efficiency and fidelity of transcription.

If RNA polymerase encounters this compound on the template strand, several outcomes are possible:

Transcriptional Stalling: The bulky modification may prevent the polymerase from advancing, leading to the premature termination of the transcript.

Transcriptional Bypass: The polymerase may successfully read through the modified base. The fidelity of this bypass is a key question. The modification could alter the hydrogen bonding pattern, potentially leading to the misincorporation of a non-complementary ribonucleotide into the growing RNA chain.

No Effect: In some contexts, the modification might be accommodated by the RNA polymerase without a significant impact on elongation or fidelity.

The specific outcome would likely depend on the type of RNA polymerase and the sequence context surrounding the modified base.

Interaction with Nucleoside Kinases and Phosphorylases

For this compound to exert its biological effects, particularly those related to DNA synthesis, it must first be converted to its active triphosphate form. This conversion is typically initiated by nucleoside kinases.

Enzymatic Phosphorylation Pathways

Nucleoside analogues are often phosphorylated by the cellular nucleotide salvage pathway. nih.gov The first phosphorylation step, the conversion of the nucleoside to a nucleoside monophosphate, is often the rate-limiting step and is catalyzed by a nucleoside kinase. nih.gov Subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are generally more efficient.

It is highly probable that this compound is a substrate for one or more cellular nucleoside kinases. The efficiency of this phosphorylation, however, is likely to be lower than that for the natural nucleoside, deoxyuridine, due to the modification at the 4-position. The substrate specificity of nucleoside monophosphate kinases is a critical factor in the activation of nucleoside analogues. nih.gov

The phosphorylation cascade would proceed as follows:

This compound + ATP → This compound monophosphate + ADP (catalyzed by a nucleoside kinase)

This compound monophosphate + ATP → This compound diphosphate + ADP (catalyzed by a nucleoside monophosphate kinase)

This compound diphosphate + ATP → This compound triphosphate + ADP (catalyzed by a nucleoside diphosphate kinase)

Influence on Intracellular Nucleotide Pools

The phosphorylation of this compound and its subsequent metabolism can potentially disrupt the tightly regulated balance of intracellular deoxynucleotide triphosphate (dNTP) pools. Studies have shown that the introduction of exogenous nucleosides can alter the concentrations of intracellular nucleotides. nih.gov

If this compound is efficiently taken up by cells and phosphorylated, its triphosphate form could compete with the natural dTTP for incorporation into DNA. The presence of this analogue could also lead to feedback inhibition of enzymes involved in the de novo synthesis of pyrimidines, further perturbing the dNTP pools. An imbalance in dNTP pools can have significant cellular consequences, including increased mutation rates and the induction of cell cycle arrest or apoptosis.

Modulation of Enzyme Activity and Specific Binding Sites

Beyond being a substrate for polymerases and kinases, this compound and its metabolites have the potential to modulate the activity of various enzymes. High concentrations of the related compound 4-thiouridine (B1664626) have been shown to inhibit rRNA synthesis, indicating that its metabolites can interfere with enzymatic processes. researchgate.net

The incorporation of this compound into DNA could create specific binding sites or alter the recognition of DNA by various proteins. For instance, DNA containing 4'-thio-2'-deoxy-C has been found to inhibit the activity of a methyltransferase. nih.gov The presence of the bulky and polar 2-cyanoethyl group in the major or minor groove of DNA could either block or enhance the binding of transcription factors, repair enzymes, or other DNA-binding proteins.

Furthermore, the triphosphate form of this compound could act as a competitive or allosteric inhibitor of enzymes that utilize dNTPs as substrates, beyond DNA polymerases. This could include enzymes involved in signaling pathways or nucleotide metabolism.

Table 2: Potential Enzyme Modulation by this compound and its Metabolites

| Enzyme Class | Potential Effect | Mechanism |

|---|---|---|

| DNA Methyltransferases | Inhibition | Altered DNA structure upon incorporation may prevent enzyme binding or catalysis. |

| DNA Repair Enzymes | Modulation | The modified base may be recognized as damage, initiating repair, or it may inhibit the repair of other lesions. |

| Transcription Factors | Altered Binding | The modification in the DNA binding site could sterically hinder or create new interactions, altering binding affinity. |

Information Not Available for this compound

Following a comprehensive search of scientific literature and databases, no specific information was found for the chemical compound This compound regarding its biochemical interactions, enzymatic recognition, inhibition kinetics, allosteric effects, or non-covalent interactions with proteins and other biomolecules.

Due to the absence of relevant data for the specified compound, it is not possible to generate the article according to the provided outline and instructions.

Incorporation and Structural Impact of S4 2 Cyanoethyl 4 Thio 2 Deoxyuridine Within Oligonucleotides and Nucleic Acids

Solid-Phase Synthesis of Oligonucleotides Containing S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine

The integration of this compound into synthetic oligonucleotides is achieved through the well-established phosphoramidite (B1245037) method on solid supports. This approach allows for the precise, sequential addition of nucleotides to a growing chain.

Phosphoramidite Chemistry for Integration

The synthesis of oligonucleotides containing a 4-thiouracil (B160184) moiety relies on the use of a phosphoramidite building block of this compound. The 2-cyanoethyl group serves as a crucial protecting group for the sulfur atom at the 4-position, preventing undesirable side reactions during the automated synthesis cycles. This protection is essential as the unprotected thiol group is reactive under the conditions of oligonucleotide synthesis.

The synthesis cycle follows the standard phosphoramidite chemistry protocol, which consists of four main steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with a mild acid.

Coupling: The this compound phosphoramidite is activated, typically by an azole catalyst, and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. twistbioscience.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

Following the completion of the oligonucleotide chain assembly, the S-cyanoethyl protecting group is removed. This is typically achieved by treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile. Subsequent standard deprotection steps with ammonia (B1221849) cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone, yielding the final 4-thio-2'-deoxyuridine-containing oligonucleotide.

Efficiency and Fidelity of Incorporation

The efficiency of the coupling step is a critical factor in the synthesis of high-quality, full-length oligonucleotides. For modified phosphoramidites, the coupling yield can sometimes be lower than that of the standard A, C, G, and T monomers. However, studies on similar S-protected thiol-modified deoxyuridine phosphoramidites have shown coupling yields comparable to standard phosphoramidites, which are typically in the range of 98-99%. twistbioscience.comnih.gov The use of efficient activators, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), can help to achieve high coupling efficiencies. glenresearch.com

The fidelity of chemical oligonucleotide synthesis refers to the accuracy of incorporating the correct phosphoramidite at each step. Modern automated DNA synthesizers and high-purity reagents ensure a very high level of fidelity. While the introduction of modified bases can sometimes lead to an increase in side reactions, the use of the S-cyanoethyl protecting group minimizes such issues with 4-thio-2'-deoxyuridine (B1622106), allowing for the synthesis of oligonucleotides with high sequence fidelity. nih.gov

Biophysical Characterization of Modified DNA and RNA Strands

The introduction of a 4-thio-2'-deoxyuridine modification can influence the structural and thermodynamic properties of DNA and RNA duplexes. A variety of biophysical techniques are employed to characterize these effects.

Thermal Stability (Tm) of Duplexes and Hybrids

The thermal stability of a nucleic acid duplex is commonly assessed by measuring its melting temperature (Tm), the temperature at which half of the duplex dissociates. The incorporation of 4-thio-2'-deoxyuridine has been shown to have a destabilizing effect on DNA duplexes.

In one study, the replacement of a C-G base pair with a 4-thio-2'-deoxyuridine paired with a deoxyguanosine (s⁴U-G) resulted in a significant decrease in the duplex melting temperature. This destabilization is attributed to less favorable enthalpic and entropic effects compared to the natural C-G pair. twistbioscience.com

| Duplex | DNA Concentration (x 10-7 M) | Tm (°C) | ΔTm vs. C-G (°C) |

|---|---|---|---|

| C-G Control | - | 56.9 | - |

| 4-thio-dU-dG | 2 | 44.5 | -9 to -12.4 |

| 4 | 45.9 | ||

| 8 | 47.7 | ||

| 12 | 49.1 | ||

| 16 | 49.7 | ||

| 20 | 50.9 |

Data adapted from a study on duplexes containing 4-thio-2'-deoxyuridine. The control duplex contained a C-G base pair at the modification site. nih.gov

In contrast, studies on RNA duplexes have shown that the effect of a 4-thiouridine (B1664626) modification on thermal stability can be context-dependent. For instance, a pentamer RNA duplex containing a single 4-thiouridine exhibited a lower Tm (14.5 °C) compared to the unmodified control (19.0 °C), indicating destabilization. nih.gov

Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis

For RNA duplexes, which typically adopt an A-form helix, the CD spectrum shows a strong positive band around 260 nm and a negative band around 210 nm. Studies on an RNA pentamer containing 4-thiouridine have shown that the duplex maintains an A-form helical conformation, as indicated by its CD spectrum. nih.gov While specific CD data for DNA duplexes containing 4-thio-2'-deoxyuridine is not extensively detailed in the provided search results, it is a standard method to confirm that the incorporation of the modified base does not lead to major distortions of the B-form helical structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Studies of Modified Oligonucleotide Structures

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about nucleic acids in solution. NMR studies on the 4-thio-2'-deoxyuridine nucleoside itself have been conducted. The presence of the thiocarbonyl group at the 4-position results in characteristic downfield shifts of the imino proton (N3-H) signal and the C4 carbon signal in the ¹H and ¹³C NMR spectra, respectively. nih.gov These distinct chemical shifts can serve as useful markers for monitoring the presence and environment of the modified base within an oligonucleotide. nih.gov

No Information Available for this compound

Despite a comprehensive search of available scientific literature, no specific data or research findings were found for the chemical compound "this compound" in the context of its incorporation into oligonucleotides and its impact on nucleic acid replication, transcription, or its use in photo-crosslinking and labeling applications.

Extensive searches were conducted to locate information regarding the influence of this specific modified nucleoside on:

Nucleic Acid Replication and Transcription Fidelity: No studies detailing misincorporation rates, error frequencies, or the effects on polymerase processivity, including arrest and bypass mechanisms when this compound is present in a template strand, could be identified.

Photo-Crosslinking and Labeling Applications: There is no available literature describing the use of this compound as a photo-crosslinking agent or a labeling molecule within nucleic acid structures.

While research exists for related compounds, such as other derivatives of 4-thio-2'-deoxyuridine and various modified nucleosides, the unique S4-(2-Cyanoethyl) modification of the requested compound appears to be uncharacterized in the public domain regarding the specific biochemical and biophysical properties outlined in the query. Therefore, it is not possible to provide the requested article with scientifically accurate and detailed research findings.

Advanced Research Applications and Methodologies Utilizing S4 2 Cyanoethyl 4 Thio 2 Deoxyuridine

Molecular Probes for Investigating DNA Repair Pathways

Oligonucleotides containing 4-thio-2'-deoxyuridine (B1622106) are instrumental in creating site-specific DNA lesions, allowing researchers to study the intricate mechanisms of DNA repair pathways with high precision. By inducing damage at a known location, scientists can meticulously track the recruitment and activity of repair proteins.

Nucleotide Excision Repair (NER) is a primary cellular defense mechanism responsible for removing bulky, helix-distorting DNA lesions, such as those caused by UV radiation or certain chemical carcinogens. semanticscholar.orgresearchgate.net The process involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the damage, and synthesis of a new, error-free strand. semanticscholar.org

The photoreactive nature of 4-thio-2'-deoxyuridine makes it an ideal tool for NER studies. When an oligonucleotide containing s4dU is irradiated with UV light (specifically around 330-360 nm), it can form covalent cross-links with adjacent bases or with nearby amino acids in DNA-binding proteins. These cross-links create significant distortions in the DNA helix, mimicking the types of bulky adducts that are substrates for the NER pathway. nih.gov Researchers can synthesize DNA probes with s4dU at a specific position, induce a cross-link, and then use these defined substrates in cell-free extracts or within cells to dissect the NER machinery. This approach allows for the precise investigation of the kinetics and efficiency of lesion recognition, dual incision, and subsequent repair synthesis steps.

| Research Application | Role of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine | Key Information Gained |

| NER Pathway Elucidation | Serves as the precursor to s4dU, which is used to create site-specific bulky DNA adducts via photo-crosslinking. | Identification of proteins involved in recognizing and processing the lesion. |

| Kinetics of Repair | Allows for the synchronous induction of DNA damage in a population of molecules. | Measurement of the rate of lesion removal and repair patch synthesis. |

| Substrate Specificity | Creates a defined, unnatural lesion to test the recognition limits of NER enzymes. | Understanding how different types of helix distortions are recognized by the NER pathway. |

Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions, including those arising from oxidation, deamination, and alkylation. nih.govbioresscientia.com The pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. bioresscientia.comoaepublish.com This site is then processed by an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the original DNA sequence. bioresscientia.com

While the bulky lesions created by s4dU are not typical substrates for the BER pathway, the technology to incorporate modified bases using precursors like this compound is central to studying BER. The core utility lies in post-synthetic modification. The thiol group of s4dU can act as a chemical handle for attaching other molecules that do create BER-specific lesions. genelink.com This allows for the creation of oligonucleotide probes containing a specific type of damage at a precise location, which is essential for detailed biochemical and cellular studies of the BER process. For example, a probe could be designed to investigate the efficiency of a particular DNA glycosylase or the coordination between different enzymes in the BER pathway. nih.gov

Applications in Studying DNA-Protein and RNA-Protein Interactions

The ability of 4-thio-2'-deoxyuridine to form zero-distance covalent bonds with interacting proteins upon photoactivation makes it a superior tool for capturing and identifying DNA-protein and RNA-protein interactions in their native cellular context.

Crosslinking-Immunoprecipitation (CLIP) is a powerful technique used to identify the binding sites of RNA-binding proteins (RBPs) across the transcriptome. wikipedia.org A variation of this method, known as Photoactivatable-Ribonucleoside-Enhanced CLIP (PAR-CLIP), utilizes photoreactive nucleoside analogs like 4-thiouridine (B1664626) (4-SU) and 6-thioguanosine (B559654) (6-SG). wikipedia.orgnih.gov When cells are grown with these analogs, they are incorporated into nascent RNA transcripts. nih.gov Subsequent irradiation with long-wave UV light (365 nm) induces highly efficient crosslinking between the photoreactive nucleoside and the amino acids of a directly interacting protein. wikipedia.orgnih.gov

This compound enables analogous studies for DNA-protein interactions. By incorporating its deprotected form, s4dU, into DNA probes or cellular DNA, researchers can perform DNA-centric crosslinking experiments. After UV irradiation, the DNA-protein complexes are isolated, typically by immunoprecipitation of the protein of interest. The crosslinked DNA fragments are then purified and identified through high-throughput sequencing. This method provides high-resolution mapping of the precise protein binding sites on genomic DNA, offering critical insights into gene regulation, replication, and DNA repair.

| Technique | Photoreactive Nucleoside | Key Advantage | Outcome |

| PAR-CLIP | 4-Thiouridine (4-SU) | High crosslinking efficiency at 365 nm UV, which is less damaging to cells than 254 nm UV. nih.gov | Transcriptome-wide map of RNA-binding protein interaction sites. wikipedia.org |

| DNA-protein CLIP | 4-Thio-2'-deoxyuridine (s4dU) | Enables precise, zero-distance crosslinking to capture direct DNA-protein interactions. biosyn.com | Genome-wide or targeted identification of protein binding sites on DNA. |

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used in vitro technique to study protein-nucleic acid interactions. nih.govnih.gov It is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe. ld.ru This difference in migration speed results in a "shift" of the band corresponding to the nucleic acid.

Oligonucleotides containing 4-thio-2'-deoxyuridine can be used as specialized probes in EMSAs. By synthesizing a DNA probe with s4dU replacing a canonical thymidine (B127349) at a specific position, researchers can investigate whether this modification affects the binding affinity or specificity of a DNA-binding protein. nih.gov Furthermore, the photoreactive nature of the s4dU probe can be exploited in a "UV crosslinking EMSA." After the binding reaction, the sample can be exposed to UV light to covalently link the protein to the DNA probe. This irreversible crosslinking can help stabilize weak interactions and confirm that the observed shift is due to a direct protein-DNA interaction.

Development of Modified Oligonucleotide Tools for Gene Regulation Studies

The chemical reactivity of the thiol group in 4-thio-2'-deoxyuridine provides a versatile platform for the post-synthetic modification of oligonucleotides. nih.govnih.gov This capability allows for the attachment of a wide array of functional molecules, transforming simple DNA strands into sophisticated tools for studying and manipulating gene regulation.

Using this compound to incorporate s4dU into an oligonucleotide sequence creates a specific point for chemical conjugation. Through oxidative amination or other thiol-specific chemistries, researchers can attach various moieties, including:

Fluorophores: For tracking the cellular uptake, subcellular localization, and trafficking of antisense oligonucleotides or other gene-regulatory DNA molecules. nih.gov

Biotin: For affinity purification of the oligonucleotide and its interacting partners (proteins or other nucleic acids). nih.gov

Biorthogonal handles (e.g., alkynes, azides): To enable specific chemical reactions within the complex environment of a living cell, allowing for advanced labeling and detection strategies. nih.gov

These modified oligonucleotides can be designed as antisense agents, siRNAs (by analogy), or decoys for transcription factors. The ability to attach functional groups enhances their therapeutic potential and provides researchers with powerful tools to probe gene function with high specificity and control.

Antisense Oligonucleotides (ASOs) and siRNA Constructs

Antisense oligonucleotides and small interfering RNAs (siRNAs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) molecules to modulate gene expression. Chemical modifications are often incorporated into these therapeutic molecules to enhance their stability, binding affinity, and pharmacokinetic properties.

While various modifications to the sugar, phosphate (B84403) backbone, and nucleobases of ASOs and siRNAs have been explored to improve their efficacy, the specific use of 4-thio-2'-deoxyuridine is not widely documented in this context. Theoretical advantages could include altered hybridization properties or the potential for photo-crosslinking to the target mRNA, but detailed research findings on these aspects are lacking.

Aptamer Selection and Characterization

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules, including proteins, small molecules, and cells. They are identified through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

The incorporation of modified nucleosides can expand the chemical diversity of nucleic acid libraries, potentially leading to aptamers with improved binding affinities and specificities. While the unique properties of 4-thiouridine could theoretically contribute to novel binding interactions, there is no specific data available on the use of this compound in the synthesis of aptamer libraries or the characterization of resulting aptamers.

Bioorthogonal Labeling Strategies for Nucleic Acid Imaging

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and imaging biological molecules, including nucleic acids.

"Click Chemistry" Conjugation Approaches

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent bioorthogonal reaction used for nucleic acid labeling. illinois.edund.edudovepress.com This typically involves the incorporation of a nucleoside analog bearing either an alkyne or an azide (B81097) group into the DNA or RNA. A corresponding probe with the complementary functional group can then be "clicked" on for detection.

There is no indication in the available literature that this compound possesses the necessary alkyne or azide functionalities for direct participation in click chemistry reactions.

Fluorescent Tagging and Detection

Fluorescent labeling is a cornerstone of nucleic acid imaging. This can be achieved by incorporating fluorescently modified nucleosides during synthesis or by post-synthetically labeling the nucleic acid with a fluorescent dye. The unique absorbance properties of 4-thiouridine derivatives, which absorb UV light at longer wavelengths (around 340 nm) than natural nucleobases, have been noted. researchgate.net This property is primarily exploited for photo-crosslinking studies rather than direct fluorescence imaging. For a compound to be a fluorescent tag, it must not only absorb light but also emit it efficiently, a property not prominently described for 4-thio-2'-deoxyuridine.

Computational and Theoretical Studies of S4 2 Cyanoethyl 4 Thio 2 Deoxyuridine

Quantum Chemical Calculations of Electronic Properties

No published research was found that specifically details the use of Density Functional Theory (DFT) for the ground state properties or ab initio methods for excited states and reaction pathways of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine.

Density Functional Theory (DFT) for Ground State Properties

Information unavailable.

Ab Initio Methods for Excited States and Reaction Pathways

Information unavailable.

Molecular Dynamics (MD) Simulations of this compound in Solution and Complex Environments

There are no available studies on the molecular dynamics simulations of this compound that would provide insights into its conformational sampling, dynamics, or the effects of solvents on its molecular behavior.

Conformational Sampling and Dynamics

Information unavailable.

Solvent Effects on Molecular Behavior

Information unavailable.

Molecular Docking and Binding Free Energy Calculations with Target Biomolecules

No literature was identified concerning molecular docking or binding free energy calculations of this compound with any target biomolecules.

Structure-Activity Relationship (SAR) Modeling for Rational Design of Derivatives

The core structure of this compound presents several key regions amenable to modification for SAR studies: the S-alkyl chain, the pyrimidine (B1678525) ring, and the deoxyribose sugar moiety. Computational modeling would be an essential tool in predicting how alterations to these regions would impact the compound's electronic properties, conformation, and interaction with biological targets.

Hypothetical SAR Exploration:

A systematic exploration of the chemical space around the this compound scaffold would involve the synthesis and biological evaluation of a library of analogues. The data from these studies could then be used to construct quantitative structure-activity relationship (QSAR) models. These models would mathematically correlate the structural features of the derivatives with their biological activity.

Key Structural Modifications and Their Potential Impact:

Modification of the S-Alkyl Chain: The 2-cyanoethyl group could be replaced with other alkyl or functionalized alkyl chains to probe the effects of hydrophobicity, hydrogen bonding potential, and steric bulk. For instance, introducing hydroxyl or amino groups could enhance solubility and potential interactions with target enzymes.

Substitution on the Pyrimidine Ring: The C5 position of the pyrimidine ring is a common site for modification in nucleoside analogues. Introducing substituents such as halogens, alkyl, or alkenyl groups could influence the compound's metabolic stability and target binding affinity.

Alterations to the Deoxyribose Moiety: Modifications to the sugar portion, such as changes in stereochemistry (e.g., arabinose instead of ribose) or the introduction of substituents at the 2' or 3' positions, could affect the nucleoside's conformation and its recognition by cellular kinases and polymerases.

Table 1: Potential Modifications for SAR Studies of this compound Derivatives

| Modification Site | Example Substituent | Potential Impact |

|---|---|---|

| S-Alkyl Chain | -CH2CH2OH | Increased hydrophilicity, potential for hydrogen bonding |

| -CH2CH2NH2 | Introduction of a positive charge at physiological pH | |

| -CH2C≡CH | Introduction of a rigid, linear alkyne group | |

| Pyrimidine Ring (C5) | -F, -Cl, -Br | Altered electronic properties and metabolic stability |

| -CH3 | Increased lipophilicity | |

| -CH=CH2 | Potential for covalent interactions | |

| Deoxyribose Moiety (2') | -F | Altered sugar pucker and metabolic stability |

Rational Design Based on Computational Insights:

Computational studies on related compounds, such as 5-halogenated-4-thio-2'-deoxyuridines, have highlighted the importance of electronic properties in their activity as radiosensitizers. For example, the substitution of sulfur for oxygen at the C4 position leads to a bathochromic shift in the UV absorption spectrum, which is a key feature for their photosensitizing effects. Furthermore, computational modeling of dissociative electron attachment has provided insights into the mechanisms of action for radiosensitizing 4-thiouridine (B1664626) derivatives.

For the rational design of this compound derivatives, similar computational approaches could be employed. Docking simulations with potential biological targets could guide the design of substituents that enhance binding affinity. Quantum mechanical calculations could be used to predict the electronic effects of different functional groups on the pyrimidine ring and the S-alkyl chain, helping to fine-tune the compound's reactivity and metabolic stability.

Future Perspectives and Emerging Research Avenues for S4 2 Cyanoethyl 4 Thio 2 Deoxyuridine

Development of Novel Derivatization Strategies for Enhanced Functionality

The 4-thio group of 4-thiouridine (B1664626), unmasked from its S-(2-Cyanoethyl) protected form, is a highly reactive nucleophile, which opens up a plethora of possibilities for post-synthetic derivatization of oligonucleotides. Future research is poised to expand the toolbox of chemical modifications at this position to enhance the functionality of nucleic acids.

One promising avenue is the development of novel bioconjugation strategies. The thiol group can be selectively targeted with a variety of electrophilic reagents to attach fluorescent dyes, quenchers, affinity tags (like biotin), or cross-linking agents. While S-alkylation with reagents like iodoacetamide (B48618) is a known method, future work could focus on developing more efficient and bioorthogonal "click" chemistry reactions, such as thiol-ene or thiol-yne couplings, for milder and more specific labeling of DNA and RNA strands.

Furthermore, the synthesis of novel phosphoramidites with different S-protecting groups that can be removed under orthogonal conditions will allow for the differential modification of multiple 4-thiouridines within the same oligonucleotide. This would enable the construction of more complex and multifunctional nucleic acid architectures.

Table 1: Potential Novel Derivatization Strategies for 4-Thiouridine

| Strategy | Reagent Class | Potential Application |

| Thiol-ene "Click" Chemistry | Alkenes | Bioorthogonal labeling, surface immobilization |

| Thiol-yne "Click" Chemistry | Alkynes | Introduction of stable linkages, bioconjugation |

| Michael Addition | α,β-Unsaturated Carbonyls | Covalent attachment of probes and drugs |

| Disulfide Exchange | Thiols, Activated Disulfides | Reversible bioconjugation, drug delivery |

Integration into Advanced Gene Editing and Synthetic Biology Platforms

In the realm of gene editing, modified oligonucleotides are crucial for guiding editing machinery and as templates for repair. The unique photochemical properties of 4-thiouridine make it an attractive component for light-controlled gene editing technologies. Future research could explore the use of oligonucleotides containing 4-thiouridine as photosensitive guides for CRISPR-Cas systems, allowing for spatiotemporal control of gene editing activity through UV-A irradiation. This could minimize off-target effects and enable precise editing in specific tissues or at specific times.

In synthetic biology, the creation of artificial genetic circuits and networks relies on the ability to control gene expression. Thiol-based redox systems are increasingly being recognized as important components for building synthetic biological parts and devices nih.gov. Oligonucleotides containing 4-thiouridine could be designed to interact with specific proteins in a light-dependent manner, thereby acting as photoswitches to regulate transcription or translation. This could lead to the development of novel light-inducible genetic circuits with applications in bioremediation, biosensing, and metabolic engineering researchgate.net. The ability to engineer living materials and program cells for therapeutic purposes is a rapidly growing area where such precise control mechanisms are highly sought after mit.edu.

Exploration of Unconventional Nucleic Acid Structures and Their Interactions

The substitution of an oxygen atom with a sulfur atom at the 4-position of uridine (B1682114) can subtly alter the electronic and steric properties of the nucleobase, influencing the structure and stability of nucleic acid duplexes and higher-order structures. Future research will likely delve deeper into how 4-thiouridine affects the formation and stability of non-canonical DNA and RNA structures, such as G-quadruplexes, i-motifs, and triplexes.

Understanding these structural perturbations is crucial for designing nucleic acid-based diagnostics and therapeutics. For instance, oligonucleotides containing 4-thiouridine could be used to stabilize or destabilize specific G-quadruplex structures in promoter regions of oncogenes, thereby modulating gene expression. Moreover, the unique spectroscopic signature of 4-thiouridine (a strong absorption around 340 nm) provides a convenient handle for biophysical studies of these unconventional structures and their interactions with proteins and small molecules researchgate.net.

Addressing Limitations in Current Research Methodologies

While the use of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine is well-established in oligonucleotide synthesis, there are still limitations to be addressed. One area for improvement is the deprotection step to remove the 2-cyanoethyl group from the sulfur atom. Current methods, often involving reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can sometimes lead to side reactions or incomplete deprotection, especially in the context of complex, highly modified oligonucleotides glenresearch.com. Future research should focus on developing milder and more efficient deprotection strategies to improve the yield and purity of 4-thiouridine-containing oligonucleotides.

Table 2: Challenges in Current Methodologies and Future Solutions

| Challenge | Current Approach | Potential Future Solution |

| S-Cyanoethyl Deprotection | DBU treatment | Development of photolabile or enzymatically cleavable S-protecting groups |

| Side Reactions During Final Deprotection | Ammonolysis, sometimes with scavengers | Use of alternative, more compatible deprotection reagents and schemes |

| Purity of Final Oligonucleotide | HPLC purification | Improved deprotection protocols to minimize side product formation |

Potential for Multidisciplinary Collaborations in Nucleic Acid Chemistry and Biology

The full potential of this compound and the resulting 4-thiouridine-modified nucleic acids can only be realized through collaborations between chemists, biologists, physicists, and medical researchers. Chemists can develop novel derivatization strategies and improve synthetic methodologies. Biologists can integrate these modified nucleic acids into cellular systems to probe and control biological processes. Physicists can use the unique spectroscopic properties of 4-thiouridine to study the dynamics of nucleic acids and their complexes. Medical researchers can then translate these fundamental discoveries into new diagnostic and therapeutic applications, for example, by leveraging the radiosensitizing properties of related 4-thiouridine derivatives for cancer therapy nih.gov. The convergence of synthetic biology with materials science and medicine also presents exciting opportunities for creating novel biomaterials and "living therapies" mit.edunih.gov.

Q & A

Q. How is S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine synthesized, and what are the critical reaction conditions?

The synthesis involves alkylation of 4-thio-2'-deoxyuridine using α-bromoacetyl-derivatized diamines in aqueous ethanol. A modified procedure starts with 4-thio-2'-deoxyuridine (0.15 mmol) reacted with a desired amine (0.45 mmol) in 70% aqueous ethanol at optimized temperatures. Acetylated intermediates may also be used to improve solubility and reaction efficiency . Enzymatic approaches using nucleoside phosphorylases (e.g., from E. coli) have achieved 39% yield by reacting 4-thiouracil with 2′-deoxyguanosine in phosphate buffer at 40°C for 48 hours, followed by silica gel chromatography .

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

NMR and UV spectroscopy are critical. For example, UV absorption maxima at 331 nm (pH 7.0) confirm the thio-modification, with distinct shifts compared to oxy- or seleno-analogs due to sulfur’s electron lone-pair energy . NMR analysis identifies thiolation at the 4-position by comparing chemical shifts of carbonyl and thiocarbonyl derivatives . ESI-MS further validates molecular mass (e.g., [M + Na]+ = 267) .

Q. How does the 2-cyanoethyl group influence the compound’s stability and reactivity in oligonucleotide applications?

The 2-cyanoethyl group is introduced via Michael addition to the thiocarbonyl moiety, enhancing electrophilicity for cross-linking. Base-labile protecting groups (e.g., formamidine) prevent undesired side reactions during synthesis. This modification improves duplex stability, as shown by UV melting experiments, and enables sequence-selective DNA cross-linking .

Advanced Research Questions

Q. What experimental designs optimize enzymatic synthesis of 4-thio-2'-deoxyuridine derivatives, and how do reaction conditions affect yield?

Enzymatic synthesis with E. coli nucleoside phosphorylases requires precise control of pH, temperature, and substrate ratios. For example, a 10 mM phosphate buffer (pH 7.0) at 40°C with a 1:1.5 molar ratio of 4-thiouracil to 2′-deoxyguanosine maximizes yield (39%). Prolonged reaction times (>48 hours) and silica gel purification mitigate byproduct formation . Comparative studies show lower yields (15–20%) in non-aqueous solvents due to enzyme denaturation .

Q. How does UVA sensitivity of 4-thio-2'-deoxyuridine derivatives enable site-specific DNA modification?

The thiocarbonyl group absorbs UVA light at 331 nm, inducing photochemical reactions (e.g., cross-linking) without damaging native DNA. This property is exploited in photolabile probes for targeted gene silencing or structural studies. For instance, UVA irradiation at 368 nm selectively activates 4-thio-modified DNA, enabling spatiotemporal control in cellular systems .

Q. What mechanisms explain the improved anticoagulant activity of thrombin-binding aptamers modified with 4-thio-2'-deoxyuridine?

Incorporation of 4-thio-2'-deoxyuridine increases aptamer rigidity and thermal stability (ΔTm ≥5°C), enhancing affinity for thrombin’s exosite I. The sulfur atom’s polarizability strengthens π-stacking interactions, as shown by molecular dynamics simulations. Modified aptamers show 2–3× higher anticoagulant potency in plasma assays compared to unmodified counterparts .

Q. How do contradictory data on cross-linking efficiency arise from different synthetic routes, and how can they be resolved?

Discrepancies in cross-linking yields (e.g., 39% enzymatic vs. 62% chemical synthesis) stem from competing side reactions (e.g., hydrolysis of α-bromoacetyl groups). Kinetic studies using HPLC-MS identify transient intermediates, while adjusting tether length and rigidity (e.g., alkyl vs. aryl diamines) improves selectivity. Statistical design of experiments (DoE) optimizes parameters like pH and solvent polarity .

Methodological Notes

- Synthetic Protocols : Prioritize enzymatic methods for eco-friendly synthesis but validate purity via HPLC (>95%) .

- Spectroscopic Standards : Always include unmodified 2'-deoxyuridine as a control in UV/NMR studies to confirm thiolation .

- Cross-Linking Assays : Use PAGE or MALDI-TOF to quantify cross-linked duplexes and rule out non-specific aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.